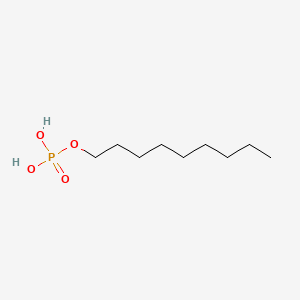

Nonyl dihydrogen phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nonyl dihydrogen phosphate is an organic compound with the molecular formula C₉H₂₁O₄P. It is a type of phosphate ester, which is a class of compounds widely used in various industrial applications. This compound is known for its surfactant properties, making it useful in detergents, emulsifiers, and other cleaning agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl dihydrogen phosphate can be synthesized through the esterification of nonanol with phosphoric acid. The reaction typically involves heating nonanol with phosphoric acid under reflux conditions. The reaction can be catalyzed by acid catalysts such as sulfuric acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced in large-scale reactors where nonanol and phosphoric acid are mixed and heated. The reaction is carefully controlled to ensure complete esterification and to minimize the formation of by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl dihydrogen phosphate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to produce nonanol and phosphoric acid.

Oxidation: It can be oxidized to form nonanoic acid and other oxidation products.

Substitution: This compound can participate in substitution reactions where the nonyl group is replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out in aqueous solutions at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reactions often involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Hydrolysis: Nonanol and phosphoric acid.

Oxidation: Nonanoic acid and other oxidation products.

Substitution: Various alkyl or aryl phosphates depending on the substituent used.

Scientific Research Applications

Nonyl dihydrogen phosphate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the preparation of biological buffers and as a component in cell culture media.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Used in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

Nonyl dihydrogen phosphate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different components. This property is particularly useful in detergents and emulsifiers, where it helps to disperse and stabilize mixtures of oil and water .

Comparison with Similar Compounds

Similar Compounds

Octyl dihydrogen phosphate: Similar in structure but with one less carbon in the alkyl chain.

Decyl dihydrogen phosphate: Similar in structure but with one more carbon in the alkyl chain.

Dodecyl dihydrogen phosphate: Similar in structure but with three more carbons in the alkyl chain.

Uniqueness

Nonyl dihydrogen phosphate is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering better performance compared to shorter or longer chain phosphates .

Biological Activity

Nonyl dihydrogen phosphate (NDHP) is an organophosphate compound that has garnered attention due to its biological activity and potential applications in various fields, including agriculture, medicine, and environmental science. This article explores the biological activity of NDHP, focusing on its mechanisms of action, toxicity, and ecological impacts.

This compound is derived from nonylphenol and is characterized by its phosphate group, which significantly influences its biological interactions. The molecular structure includes a nonyl chain that contributes to its lipophilicity, affecting its bioavailability and interaction with biological membranes.

NDHP exhibits several mechanisms of action that are crucial for its biological activity:

- Enzyme Interaction : NDHP can interact with various enzymes, modulating their activity. This interaction may involve binding to active sites or altering enzyme conformations, leading to changes in metabolic pathways.

- Cell Signaling Modulation : The compound may influence cellular signaling pathways by interacting with receptors involved in key physiological processes. This can result in altered cellular responses to external stimuli.

Toxicological Profile

The toxicity of NDHP has been evaluated through various studies:

- Acute Toxicity : Studies indicate that NDHP has a low acute toxicity profile with an oral LD50 greater than 5000 mg/kg in male rats and greater than 500 mg/kg in females. Dermal exposure also showed low toxicity, with an LD50 greater than 2000 mg/kg in rabbits .

- Irritation Potential : Primary skin irritation studies classify NDHP as a non-irritant (Toxicity Category IV), while eye irritation studies indicate it as a mild irritant (Toxicity Category III) .

- Ecotoxicological Effects : NDHP has been shown to be toxic to aquatic organisms, with significant effects observed at concentrations exceeding the predicted no-effect concentrations (PNECs). The compound's potential for bioaccumulation raises concerns regarding its environmental persistence and impact on aquatic ecosystems .

1. Agricultural Use

NDHP is utilized as a pesticide inert ingredient and fertilizer component. Its application enhances nutrient availability in soil, promoting plant growth while minimizing adverse effects on non-target species .

2. Medical Research

Research is ongoing into the therapeutic properties of NDHP, particularly its anti-inflammatory and antimicrobial activities. Preliminary findings suggest potential applications in drug delivery systems due to its ability to enhance solubility and stability of therapeutic agents .

Case Study 1: Ecotoxicity Assessment

A study conducted on the ecotoxicological effects of NDHP revealed that it significantly affects fish populations at concentrations above 0.35 µg/l. The study emphasized the need for stringent regulations on the use of NDHP in agricultural practices to mitigate environmental risks .

Case Study 2: Therapeutic Potential

In vitro studies demonstrated that NDHP-loaded nanoparticles exhibited increased cytotoxicity against melanoma cell lines compared to free drugs. This suggests that NDHP could serve as an effective carrier for targeted cancer therapies, enhancing drug efficacy while reducing systemic toxicity .

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Weight | Approximately 259 g/mol |

| Acute Oral LD50 | >5000 mg/kg (male rats), >500 mg/kg (female rats) |

| Dermal LD50 | >2000 mg/kg (rabbits) |

| Skin Irritation | Non-irritant (Category IV) |

| Eye Irritation | Mild irritant (Category III) |

| Aquatic Toxicity | Toxic at concentrations >0.35 µg/l |

Properties

CAS No. |

36047-43-5 |

|---|---|

Molecular Formula |

C9H21O4P |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

nonyl dihydrogen phosphate |

InChI |

InChI=1S/C9H21O4P/c1-2-3-4-5-6-7-8-9-13-14(10,11)12/h2-9H2,1H3,(H2,10,11,12) |

InChI Key |

WYAKJXQRALMWPB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.